molecular formula C22H18I2N6O3S2 B413934 2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide

2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B413934
M. Wt: 732.4g/mol
InChI Key: GOENWRPGEPGNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features multiple functional groups, including iodinated benzamides and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the iodination of benzoyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole to form 2-iodo-N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The thiadiazole rings can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The benzamide groups can engage in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms .

Scientific Research Applications

2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-phenylbenzamide
  • 2-iodo-N-(3-methylphenyl)benzamide
  • 2-iodo-N-{5-[(2-iodobenzoyl)amino]-1-naphthyl}benzamide

Uniqueness

What sets 2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide apart is its dual thiadiazole rings and multiple iodinated benzamide groups.

Properties

Molecular Formula

C22H18I2N6O3S2

Molecular Weight

732.4g/mol

IUPAC Name

2-iodo-N-[5-[2-[2-[5-[(2-iodobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H18I2N6O3S2/c23-15-7-3-1-5-13(15)19(31)25-21-29-27-17(34-21)9-11-33-12-10-18-28-30-22(35-18)26-20(32)14-6-2-4-8-16(14)24/h1-8H,9-12H2,(H,25,29,31)(H,26,30,32)

InChI Key

GOENWRPGEPGNHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)CCOCCC3=NN=C(S3)NC(=O)C4=CC=CC=C4I)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)CCOCCC3=NN=C(S3)NC(=O)C4=CC=CC=C4I)I

Origin of Product

United States

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